molecular formula C17H16N2O5 B14002041 n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide CAS No. 73903-39-6

n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide

Cat. No.: B14002041
CAS No.: 73903-39-6
M. Wt: 328.32 g/mol
InChI Key: KVXTUSUZSOSPGK-UHFFFAOYSA-N
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Description

n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide is an organic compound that features a benzodioxole moiety and a nitrophenyl group

Preparation Methods

The synthesis of n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-benzodioxole and 2-nitrophenylacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide linkage.

    Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the conversion of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halides or alkyl groups.

Scientific Research Applications

n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in cellular functions.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-methylphenyl)acetamide and n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-chlorophenyl)acetamide share structural similarities.

    Uniqueness: The presence of the nitro group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs.

Properties

CAS No.

73903-39-6

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C17H16N2O5/c20-17(10-13-3-1-2-4-14(13)19(21)22)18-8-7-12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,18,20)

InChI Key

KVXTUSUZSOSPGK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNC(=O)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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